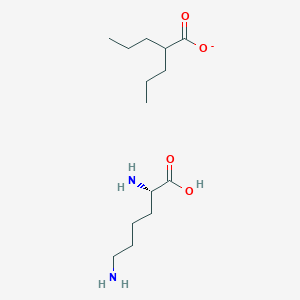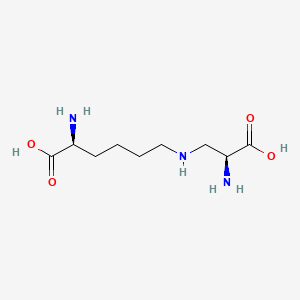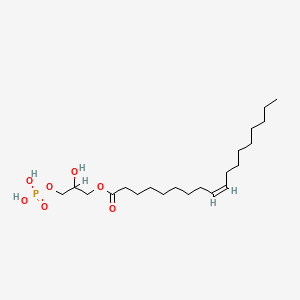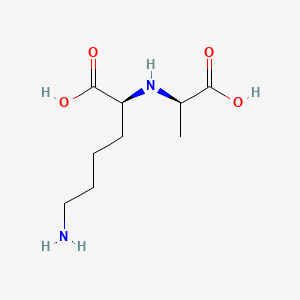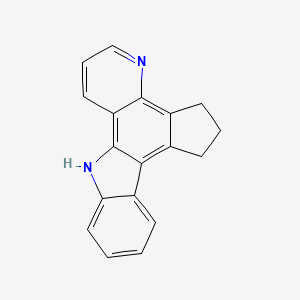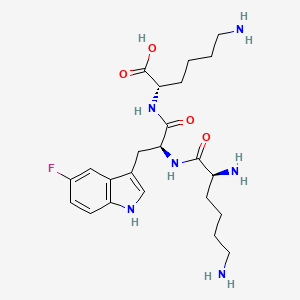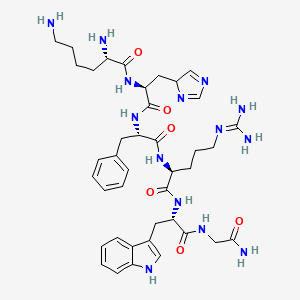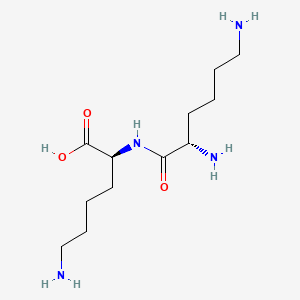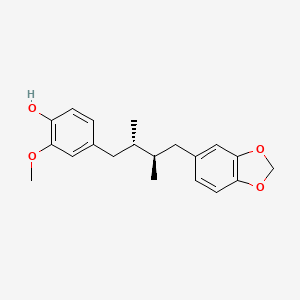
Macelignan
Vue d'ensemble
Description
Macelignan is a natural compound found in the nutmeg mace of Myristica fragrans. It has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities .
Synthesis Analysis
This compound is a natural lignan compound isolated from Myristica fragrans (Nutmeg). It has been reported to possess antioxidant and anti-inflammatory activities . It has been shown to reduce the phosphorylation of Tau at Thr 231 site, Ser 396 site, and Ser 404 site in two overexpressing Tau cell lines .Molecular Structure Analysis
This compound has the molecular formula C20H24O4 and a molecular weight of 328.41 g/mol . It is also known as (+)-Anwulignan .Chemical Reactions Analysis
This compound has been shown to possess a spectrum of pharmacological activities, including anti-bacterial, anti-inflammatory, anti-cancer, anti-diabetes, and hepatoprotective activities . It has been found to inhibit melanin biosynthesis in murine melan-a melanocytes .Physical And Chemical Properties Analysis
This compound has the empirical formula C20H24O4 . It is a polyphenolic substance derived from phenylalanine by oxidative dimerization .Applications De Recherche Scientifique
Propriétés antibactériennes
Le Macelignan a montré des propriétés antibactériennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.
Propriétés anti-inflammatoires
Le this compound présente également des activités anti-inflammatoires . Cela suggère qu'il pourrait être utilisé dans le traitement de maladies où l'inflammation joue un rôle clé.
Propriétés anticancéreuses
Des recherches ont indiqué que le this compound possède des propriétés anticancéreuses . Il pourrait potentiellement être utilisé dans le traitement du cancer, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement ses mécanismes et son efficacité.
Propriétés antidiabétiques
Le this compound s'est avéré avoir des propriétés antidiabétiques . Cela suggère qu'il pourrait être utilisé dans la gestion ou le traitement du diabète.
Activités hépatoprotectrices
Le this compound a montré des activités hépatoprotectrices . Cela signifie qu'il pourrait potentiellement être utilisé pour protéger le foie des dommages.
Activités neuroprotectrices
Des recherches récentes ont montré que le this compound possède également des activités neuroprotectrices . Cela suggère qu'il pourrait être utilisé dans le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer .
Protection de la peau
Une autre étude a montré que le this compound pourrait atténuer le photovieillissement et l'inflammation induits par les ultraviolets (UV) B dans la peau . Cela suggère qu'il pourrait être utilisé dans les produits de soin de la peau pour protéger la peau des dommages UV.
Traitement de la maladie d'Alzheimer
Le this compound a été trouvé pour réduire la phosphorylation de Tau et supprimer le dépôt d'Aβ dans les modèles de maladie d'Alzheimer . Cela indique que le this compound a le potentiel d'être développé comme un traitement pour la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
Macelignan, a natural lignan compound isolated from Myristica fragrans (nutmeg), has been shown to possess a spectrum of pharmacological activities . The primary targets of this compound include NF-κB and COX-2 . These molecules play crucial roles in inflammatory responses, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by suppressing their activities. For instance, it has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the degradation of Inhibitory-kappa B (IkBa) , which leads to a decrease in nuclear NF-kB in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that this compound can regulate inflammation through the MAPK signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit melanogenesis by downregulating tyrosinase , an enzyme responsible for mediating melanin synthesis from the amino acid tyrosine . Additionally, it can activate the PERK/eIF2α signaling pathway to reduce BACE1 translation
Orientations Futures
Macelignan has shown potential in treating various diseases due to its wide range of pharmacological activities. It has been suggested that this compound could be developed as a treatment for Alzheimer’s disease . Furthermore, it has been found to prevent colorectal cancer metastasis by inhibiting M2 macrophage polarization . These findings indicate the potential of this compound in the prevention of disease and its therapeutic potential in disease treatment.
Propriétés
IUPAC Name |
4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILOVMGWUNGD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148077 | |
| Record name | Macelignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107534-93-0 | |
| Record name | Macelignan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macelignan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macelignan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Macelignan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACELIGNAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PP3614Z43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





